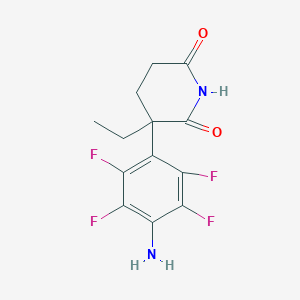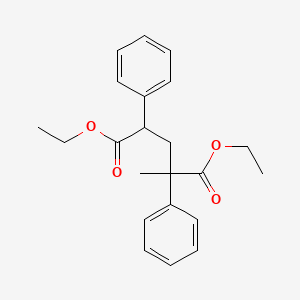![molecular formula C15H23ClO6 B14311638 4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene CAS No. 112806-59-4](/img/structure/B14311638.png)
4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a chloromethyl group and two methoxyethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene typically involves the chloromethylation of a benzene derivative. One common method is the reaction of a benzene derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of hydroxymethyl derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other strong bases are commonly used under elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Hydroxymethyl derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Applications De Recherche Scientifique
4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group is particularly reactive, allowing the compound to interact with various nucleophiles. This reactivity is exploited in synthetic chemistry to modify the compound and create derivatives with desired properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzyl chloride: Similar in structure but lacks the methoxyethoxy groups.
4-Chloroanisole: Contains a methoxy group instead of methoxyethoxy groups.
4-Chlorotoluene: Contains a methyl group instead of methoxyethoxy groups.
Uniqueness
4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene is unique due to the presence of both chloromethyl and methoxyethoxy groups, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Propriétés
Numéro CAS |
112806-59-4 |
|---|---|
Formule moléculaire |
C15H23ClO6 |
Poids moléculaire |
334.79 g/mol |
Nom IUPAC |
4-(chloromethyl)-1,2-bis(2-methoxyethoxymethoxy)benzene |
InChI |
InChI=1S/C15H23ClO6/c1-17-5-7-19-11-21-14-4-3-13(10-16)9-15(14)22-12-20-8-6-18-2/h3-4,9H,5-8,10-12H2,1-2H3 |
Clé InChI |
KGALGZWMNOUCDC-UHFFFAOYSA-N |
SMILES canonique |
COCCOCOC1=C(C=C(C=C1)CCl)OCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


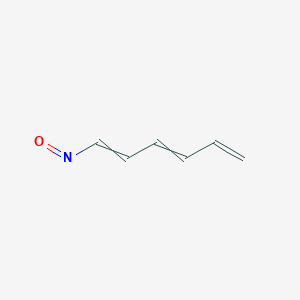
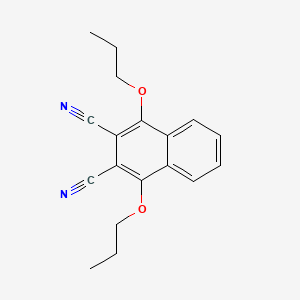
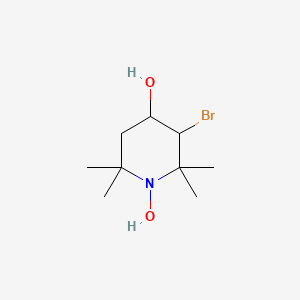
![N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine](/img/structure/B14311574.png)
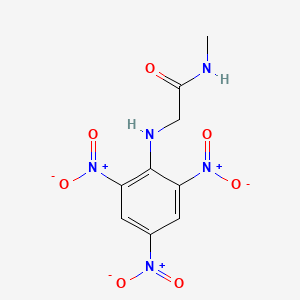
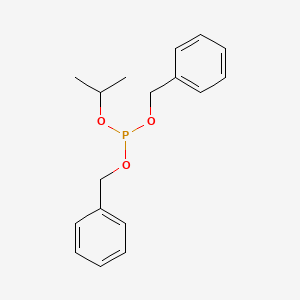
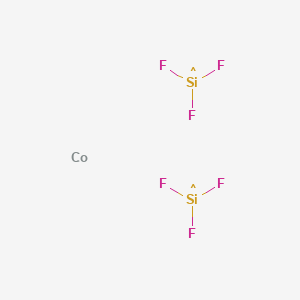
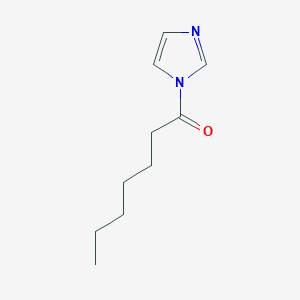
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)
![4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde](/img/structure/B14311639.png)
